4-methoxyphenyl 10H-phenothiazine-10-carboxylate
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Overview
Description
4-Methoxyphenyl 10H-phenothiazine-10-carboxylate is a compound that belongs to the phenothiazine family. Phenothiazines are known for their diverse applications in various fields, including chemistry, biology, and medicine. This particular compound is characterized by the presence of a methoxy group attached to the phenyl ring and a carboxylate group attached to the phenothiazine core.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxyphenyl 10H-phenothiazine-10-carboxylate typically involves the carboxylation of 10-phenyl-10H-phenothiazine. One method includes the use of site-specific carboxylation in laser desorption/ionization processes . Another approach involves the Suzuki-Miyaura cross-coupling reaction, where 4-methoxyphenylboronic acid is coupled with 3,7-dibromo-10-(4-octylphenyl)-10H-phenothiazine in the presence of a palladium catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions: 4-Methoxyphenyl 10H-phenothiazine-10-carboxylate undergoes various chemical reactions, including:
Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the phenothiazine core to its reduced form.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the phenothiazine core.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Halogenated phenothiazine derivatives.
Scientific Research Applications
4-Methoxyphenyl 10H-phenothiazine-10-carboxylate has several scientific research applications:
Chemistry: Used as a reagent in the synthesis of phenothiazine-based dyes for dye-sensitized solar cells (DSSCs).
Biology: Investigated for its potential as a photoredox catalyst in various biological transformations.
Industry: Utilized in the development of new materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of 4-methoxyphenyl 10H-phenothiazine-10-carboxylate involves its ability to generate radical cations through site-specific carboxylation. This process enhances the compound’s efficiency in ionizing neutral small molecules, making it useful in mass spectrometry . Additionally, phenothiazine derivatives exhibit central adrenergic blockade and dopamine receptor antagonism, contributing to their biological effects .
Comparison with Similar Compounds
10-(4-Methoxyphenyl)-10H-phenothiazine: Used in the synthesis of phenothiazine-based dyes.
10-Methyl-10H-phenothiazine: Known for its use in psychopharmacology and potential antitumor activity.
Phenothiazine-10-carboxylic acid derivatives: Explored for their photoredox catalytic properties.
Uniqueness: 4-Methoxyphenyl 10H-phenothiazine-10-carboxylate is unique due to its specific functional groups, which enhance its reactivity and applicability in various fields. Its ability to generate radical cations and its potential use in advanced materials and medical research set it apart from other phenothiazine derivatives.
Properties
IUPAC Name |
(4-methoxyphenyl) phenothiazine-10-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NO3S/c1-23-14-10-12-15(13-11-14)24-20(22)21-16-6-2-4-8-18(16)25-19-9-5-3-7-17(19)21/h2-13H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFQHJDQONOGHGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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